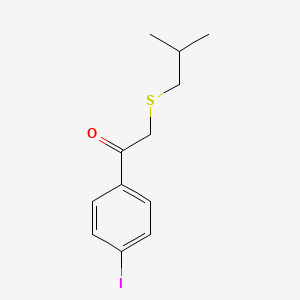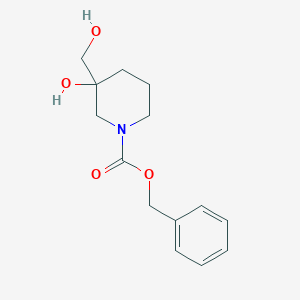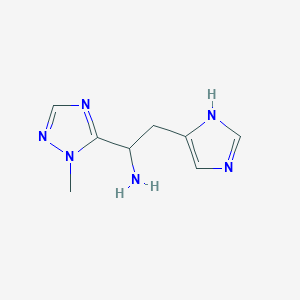
1-Isocyanatobut-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanatobut-2-yne is an organic compound characterized by the presence of an isocyanate group attached to a butyne structure. It is a colorless to pale yellow liquid with a pungent odor and is known for its volatility and flammability . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of compounds containing isocyanate groups .
Méthodes De Préparation
1-Isocyanatobut-2-yne can be synthesized through various methods. One common synthetic route involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA) under low-temperature conditions . The reaction proceeds efficiently, producing the desired isocyanate compound with high yield. Industrial production methods often involve the phosgenation of amines, where phosgene reacts with an amine to form the isocyanate . This method, however, requires stringent safety measures due to the hazardous nature of phosgene.
Analyse Des Réactions Chimiques
1-Isocyanatobut-2-yne undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively . For example, the reaction with an alcohol produces a urethane linkage:ROH+R’NCO→ROC(O)N(H)R’
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming various addition products.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and carbon dioxide .
Applications De Recherche Scientifique
1-Isocyanatobut-2-yne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isocyanatobut-2-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines . This reactivity is exploited in the formation of urethanes and ureas. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive isocyanate group .
Comparaison Avec Des Composés Similaires
1-Isocyanatobut-2-yne can be compared with other isocyanate compounds such as phenyl isocyanate and methyl isocyanate. While all these compounds contain the reactive isocyanate group, this compound is unique due to its butyne structure, which imparts different reactivity and properties . Similar compounds include:
Phenyl Isocyanate: Known for its use in the synthesis of polyurethanes and other polymers.
Methyl Isocyanate: Used in the production of pesticides and herbicides.
This compound’s unique structure makes it particularly useful in specific organic synthesis applications where the butyne moiety is advantageous .
Propriétés
Formule moléculaire |
C5H5NO |
|---|---|
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
1-isocyanatobut-2-yne |
InChI |
InChI=1S/C5H5NO/c1-2-3-4-6-5-7/h4H2,1H3 |
Clé InChI |
RIXSLNBQNSTNSE-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)





![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)






